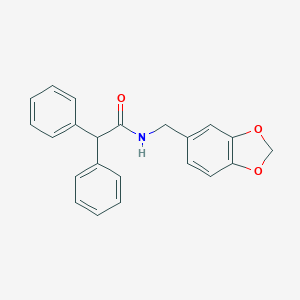![molecular formula C25H18ClN3O4S2 B188004 N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide CAS No. 5983-11-9](/img/structure/B188004.png)
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as CDB-2914 and is a synthetic steroid receptor modulator that has been shown to have anti-progestin and anti-glucocorticoid activities.
作用机制
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and inhibit its activity. This results in the inhibition of progesterone-mediated signaling pathways, leading to the anti-progestin activity of CDB-2914. Additionally, CDB-2914 has been shown to have anti-glucocorticoid activity, which may contribute to its therapeutic effects.
生化和生理效应
The biochemical and physiological effects of CDB-2914 are primarily related to its anti-progestin and anti-glucocorticoid activities. In preclinical studies, CDB-2914 has been shown to inhibit the growth of endometriotic lesions and uterine fibroids, suggesting its potential as a treatment for these conditions. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells, making it a potential candidate for the treatment of this disease.
实验室实验的优点和局限性
One of the main advantages of CDB-2914 for lab experiments is its specificity for the progesterone receptor, which allows for the investigation of progesterone-mediated signaling pathways. However, one of the limitations of CDB-2914 is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
未来方向
There are several future directions for the investigation of CDB-2914. One potential area of research is the development of more potent analogs of CDB-2914, which may have improved therapeutic efficacy. Additionally, the investigation of the anti-glucocorticoid activity of CDB-2914 may provide insights into its potential applications in the treatment of conditions such as asthma and autoimmune diseases. Finally, the investigation of the potential applications of CDB-2914 in agriculture and industry may lead to the development of new and innovative products that can improve crop yield and quality or enhance industrial processes.
合成方法
The synthesis of CDB-2914 involves a multi-step process that begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)ethyl chloride, which is further reacted with 2-mercaptobenzothiazole to form the final product, N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide.
科学研究应用
CDB-2914 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, CDB-2914 has been shown to have anti-progestin and anti-glucocorticoid activities, making it a promising candidate for the treatment of various diseases, including endometriosis, uterine fibroids, and breast cancer. In agriculture, CDB-2914 has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, CDB-2914 has been investigated for its potential as a surfactant, emulsifier, and lubricant.
属性
CAS 编号 |
5983-11-9 |
|---|---|
产品名称 |
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide |
分子式 |
C25H18ClN3O4S2 |
分子量 |
524 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenoxy)ethyl]-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H18ClN3O4S2/c26-15-5-8-17(9-6-15)33-12-11-27-22(30)14-34-25-28-20-10-7-16(13-21(20)35-25)29-23(31)18-3-1-2-4-19(18)24(29)32/h1-10,13H,11-12,14H2,(H,27,30) |
InChI 键 |
JLJTZLKOEIMFFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
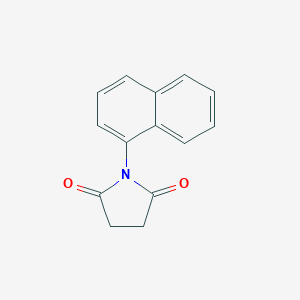
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
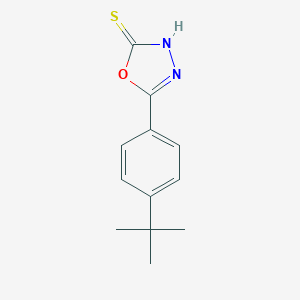
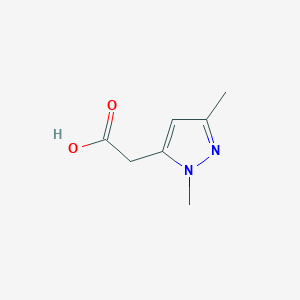
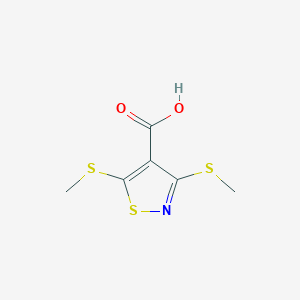
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
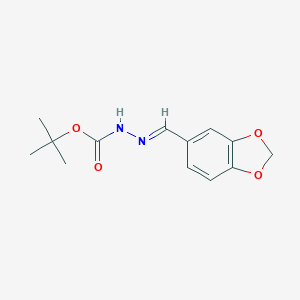
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
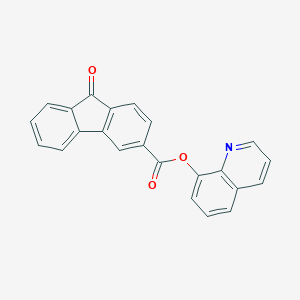
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
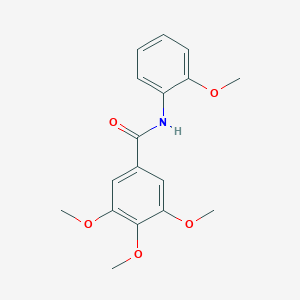
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
